4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide
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Overview
Description
4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the esterification of 4-methylaniline, followed by hydrolysis, nitrosation, and cyclization to form the sydnone ring . The sulfonamide linkage is then introduced through a reaction with sulfonyl chloride derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division . Additionally, the compound may interact with other enzymes and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: This compound shares a similar sulfonamide linkage and aromatic structure.
4-Amino-N-(4-methylphenyl)benzenesulfonamide: Another sulfonamide derivative with comparable biological activities.
Uniqueness
What sets 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide apart is its unique combination of a sydnone ring and sulfonamide linkage. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-10-2-6-12(7-3-10)19-15(20)14(24-16(19)21)18-11-4-8-13(9-5-11)25(17,22)23/h2-9,14,18H,1H3,(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEZZBKMFVGLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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